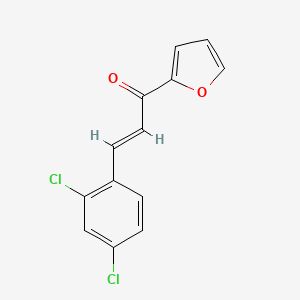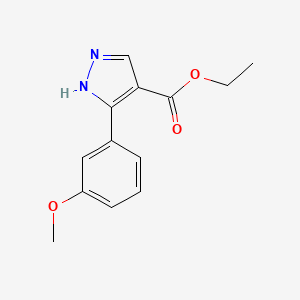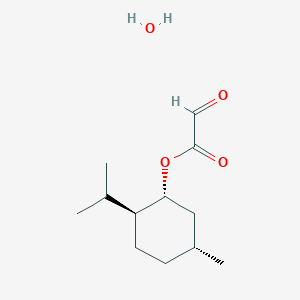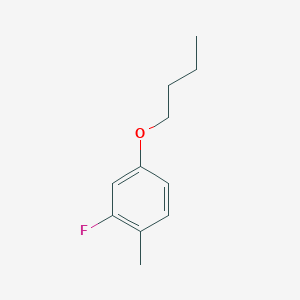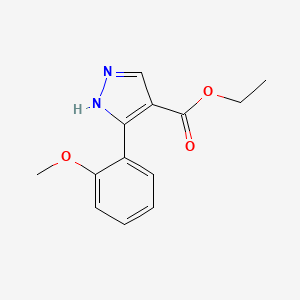
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate, also known as EMCPC, is a compound of pyrazole and carboxylate derivatives. It is a synthetic, non-toxic, and relatively stable molecule. EMCPC has been studied extensively in the last few decades due to its potential applications in biochemistry and pharmacology. In
Applications De Recherche Scientifique
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied extensively in the fields of biochemistry and pharmacology. In biochemistry, it has been used to study the effects of certain enzymes and proteins on cellular processes. In pharmacology, it has been used to study the effects of certain drugs on the body. It has also been used to study the mechanisms of action of certain drugs. Additionally, this compound has been used to study the effects of certain drugs on the central nervous system.
Mécanisme D'action
Target of Action
Similar compounds have shown activity against various cancer cell lines , suggesting potential targets within these cells
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes such as reduced proliferation and metabolic activity in cancer cells
Biochemical Pathways
Similar compounds have been found to generate reactive oxygen species in cells , which can affect various biochemical pathways. More research is needed to fully understand the impact of this compound on cellular biochemistry.
Result of Action
Related compounds have demonstrated anti-cancer properties, including reduced proliferation and metabolic activity in cancer cells
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has several advantages in laboratory experiments. It is relatively stable, non-toxic, and can be synthesized in a variety of ways. Additionally, it has been found to interact with certain proteins and enzymes in the body, which can be useful for studying the effects of certain drugs on the body. However, this compound has some limitations in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in acidic or basic solutions, which can also make it difficult to use in certain experiments.
Orientations Futures
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has several potential future directions. It could be used to study the effects of certain drugs on the body, as well as the mechanisms of action of certain drugs. Additionally, it could be used to study the effects of certain hormones on the body, such as cortisol. Additionally, it could be used to study the effects of certain proteins and enzymes on cellular processes. Additionally, it could be used to study the effects of certain drugs on the central nervous system. Finally, it could be used to study the effects of certain drugs on the immune system.
Méthodes De Synthèse
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized by a variety of methods. One of the most common methods is the reaction between this compound and ethyl acetate in the presence of a base. This reaction is known as the this compound-acetate reaction and produces a mixture of products including this compound. Other methods of synthesis include the reaction of this compound with other compounds such as ethyl bromide, ethyl iodide, ethyl sulfate, and ethyl chloride.
Analyse Biochimique
Biochemical Properties
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinities and the structural compatibility of the compound with the active sites of the enzymes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux and levels of metabolites. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and function. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10-8-14-15-12(10)9-6-4-5-7-11(9)17-2/h4-8H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLYJLYYIHGFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324376.png)
![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324379.png)
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324382.png)
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324386.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324387.png)
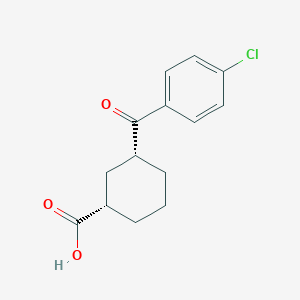
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324399.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)
